molecular formula C19H18BrN3O3S B12876553 2-(4-Bromo-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1-phenylethanethione

2-(4-Bromo-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1-phenylethanethione

Cat. No.: B12876553
M. Wt: 448.3 g/mol
InChI Key: KJVDVNYCLJUGSR-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1-phenylethanethione is a complex organic compound that features a triazole ring substituted with a bromo group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1-phenylethanethione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1-phenylethanethione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

2-(4-Bromo-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1-phenylethanethione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1-phenylethanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-hydroxy-5-methoxyphenethylamine
  • 4-Bromo-5-hydroxy-2-methoxyphenethylamine
  • 4-Bromo-1H-pyrazole

Uniqueness

Compared to similar compounds, 2-(4-Bromo-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1-phenylethanethione is unique due to its specific substitution pattern on the triazole ring and the presence of the trimethoxyphenyl group.

Properties

Molecular Formula

C19H18BrN3O3S

Molecular Weight

448.3 g/mol

IUPAC Name

2-[4-bromo-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]-1-phenylethanethione

InChI

InChI=1S/C19H18BrN3O3S/c1-24-14-9-13(10-15(25-2)18(14)26-3)19-22-21-17(23(19)20)11-16(27)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3

InChI Key

KJVDVNYCLJUGSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2Br)CC(=S)C3=CC=CC=C3

Origin of Product

United States

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